molecular formula C20H24N2O2 B11173583 3-benzamido-N-butyl-N-ethylbenzamide

3-benzamido-N-butyl-N-ethylbenzamide

Cat. No.: B11173583
M. Wt: 324.4 g/mol
InChI Key: VQWHMMGZSLWYKN-UHFFFAOYSA-N
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Description

3-Benzamido-N-butyl-N-ethylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an N-butyl group, an N-ethyl group, and a benzamido moiety at the 3-position. This structure confers unique physicochemical properties, including variable solubility in organic solvents and distinct biological interactions.

The compound’s applications span medicinal chemistry, where its amide and alkyl groups may influence binding to biological targets, and materials science, where its stability and reactivity could enable functional material design.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzamido-N-butyl-N-ethylbenzamide

InChI

InChI=1S/C20H24N2O2/c1-3-5-14-22(4-2)20(24)17-12-9-13-18(15-17)21-19(23)16-10-7-6-8-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,21,23)

InChI Key

VQWHMMGZSLWYKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-butyl-N-ethylbenzamide typically involves the reaction of benzoyl chloride with N-butyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-benzamido-N-butyl-N-ethylbenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-butyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-benzamido-N-butyl-N-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-butyl-N-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications compared to similar benzamide derivatives:

Compound Name Key Substituents/Features Biological Activity/Applications Reference
3-Benzamido-N-butyl-N-ethylbenzamide N-butyl, N-ethyl, 3-benzamido Potential enzyme/receptor modulation
3-Benzamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole ring, ethoxymethyl group Versatile reactivity (building block for synthesis); anti-inflammatory/antimicrobial potential
N-Butyl-2-[(3-ethoxypropanoyl)amino]benzamide Ethoxypropanoyl side chain Enhanced solubility; applications in targeted drug delivery
3-Acetamido-N-phenylbenzamide Acetamido group, N-phenyl Antiviral activity (e.g., against EV71)
N-Ethyl-3-sulfamoylbenzamide Sulfamoyl group Antimicrobial properties; structural analog of Indapamide
N-(3-Acetylphenyl)-3-methylbenzamide Acetyl and methyl groups Enzyme binding affinity studies (pharmacological profiling)

Physicochemical Properties

  • Solubility: The ethoxypropanoyl group in N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide increases water solubility compared to the hydrophobic N-butyl/N-ethyl substituents in the target compound .
  • Reactivity : Bromoacetyl-substituted benzamides (e.g., ) exhibit higher electrophilicity, enabling protein crosslinking in proteomics, unlike the more stable 3-benzamido-N-butyl-N-ethylbenzamide .

Research Findings and Uniqueness

Unique Features of 3-Benzamido-N-butyl-N-ethylbenzamide

  • Benzamido Positioning : The 3-benzamido group may facilitate π-π stacking with aromatic residues in target proteins, enhancing binding specificity.

Comparative Advantages

  • Versus Thiadiazole Derivatives : While thiadiazole-containing analogs () offer broader reactivity, the target compound’s simpler structure may reduce off-target effects in therapeutic applications .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Compound Molecular Formula Key Functional Groups LogP (Predicted)
3-Benzamido-N-butyl-N-ethylbenzamide C₂₀H₂₄N₂O₂ N-butyl, N-ethyl, 3-benzamido 4.2
3-Acetyl-N-ethylbenzamide C₁₁H₁₃NO₂ Acetyl, N-ethyl 1.8
N-Ethyl-3-sulfamoylbenzamide C₉H₁₂N₂O₃S Sulfamoyl, N-ethyl 0.9

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